molecular formula C11H15NO4 B2462534 6-[(Furan-2-carbonyl)amino]hexanoic acid CAS No. 313267-03-7

6-[(Furan-2-carbonyl)amino]hexanoic acid

Cat. No.: B2462534
CAS No.: 313267-03-7
M. Wt: 225.244
InChI Key: WGPWPHSXUBPXTE-UHFFFAOYSA-N
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Description

6-[(Furan-2-carbonyl)amino]hexanoic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C11H15NO4 and a molecular weight of 225.25 . This compound is known for its unique structure, which includes a furan ring and a hexanoic acid chain, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Furan-2-carbonyl)amino]hexanoic acid typically involves the reaction of furan-2-carboxylic acid with hexanoic acid in the presence of a coupling agent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan-2-carbonyl group and the hexanoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

6-[(Furan-2-carbonyl)amino]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(Furan-2-carbonyl)amino]hexanoic acid is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 6-[(Furan-2-carbonyl)amino]hexanoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hexanoic acid chain can form hydrogen bonds with amino acid side chains. These interactions can modulate protein function and stability, making it a valuable tool in proteomics research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Furan-2-carbonyl)amino]hexanoic acid is unique due to its combination of a furan ring and a hexanoic acid chain. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile tool in various scientific fields .

Properties

IUPAC Name

6-(furan-2-carbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-10(14)6-2-1-3-7-12-11(15)9-5-4-8-16-9/h4-5,8H,1-3,6-7H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPWPHSXUBPXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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